molecular formula C9H16N2O2 B591808 (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid CAS No. 1323199-65-0

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Cat. No.: B591808
CAS No.: 1323199-65-0
M. Wt: 184.239
InChI Key: NCLGAECLOUYEEU-NSCUHMNNSA-N
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Description

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research . Its structure, featuring a piperazine moiety linked to an unsaturated carboxylic acid, makes it a versatile scaffold for constructing more complex biologically active molecules . This compound is primarily recognized for its role as a precursor in the synthesis of novel dopamine receptor ligands, which are critical for advancing research into central nervous system (CNS) disorders such as schizophrenia and Parkinson's disease . Furthermore, its application extends to the design and development of compounds with potential anticancer properties, as researchers explore its ability to modulate specific cellular pathways . The (E)-configuration of the alkene chain is a crucial structural aspect that influences the molecule's overall geometry and its subsequent interaction with biological targets. By serving as a stable and flexible building block, this compound facilitates the creation of derivatives with enhanced pharmacological profiles, accelerating discovery efforts in multiple therapeutic areas . Please note: The specific, detailed mechanisms of action for this exact compound in these research contexts are not fully elaborated in the available public scientific literature. The stated applications are based on its recognized use as a synthetic intermediate. This product is for research and further manufacturing use only. It is strictly not for direct human use, including diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-3H,4-8H2,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLGAECLOUYEEU-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734373
Record name (2E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251419-92-7
Record name (2E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid primarily involves alkylation or condensation reactions between 4-methylpiperazine and butenoic acid derivatives. A widely documented method involves the hydrolysis of ester precursors. For instance, methyl 4-(4-methylpiperazin-1-yl)but-2-enoate undergoes acid-catalyzed hydrolysis using hydrochloric acid (HCl) under reflux conditions to yield the target carboxylic acid . This two-step process begins with the formation of the ester intermediate via nucleophilic substitution, followed by hydrolysis (Figure 1).

Reaction Conditions:

  • Ester Formation : 4-Methylpiperazine reacts with methyl acrylate in ethanol at 60–80°C for 12–24 hours .

  • Hydrolysis : The ester intermediate is treated with 1 M HCl at reflux for 6–8 hours, achieving >90% conversion .

Key Considerations :

  • Stereochemical control is critical to ensure the (E)-configuration of the double bond, stabilized by conjugation with the carboxylic acid group.

  • Solvent selection (e.g., ethanol, water) impacts reaction kinetics and purity.

Industrial Production Methods

Scalable synthesis requires cost-effective and efficient protocols. Industrial processes often employ continuous flow reactors to enhance yield and reduce byproducts. A representative large-scale method involves:

  • Alkylation in Flow Reactors : 4-Methylpiperazine and methyl acrylate are mixed in a molar ratio of 1:1.2 under pressurized conditions (2–3 bar) at 70°C .

  • In-line Hydrolysis : The ester intermediate is directly hydrolyzed using aqueous HCl (2 M) at 90°C, eliminating intermediate isolation .

Advantages :

  • Throughput : Continuous processing achieves a production rate of 10–15 kg/day .

  • Purity : In-line purification via crystallization yields >98% pure product .

Catalytic Approaches for Enhanced Efficiency

Recent advances highlight the use of iodine and copper-based catalysts to streamline synthesis. A study demonstrated that iodine (0.5 equiv) and copper(II) acetate (0.1 equiv) in dimethyl sulfoxide (DMSO) catalyze the dehydrogenative coupling of 4-methylpiperazine with acrylic acid derivatives at 80°C .

Catalytic Cycle :

  • Oxidative Coupling : Iodine facilitates double bond formation via elimination.

  • Copper-Mediated Stabilization : Cu(OAc)₂ stabilizes reactive intermediates, reducing side reactions .

Performance Metrics :

  • Yield : 75–85% under optimized conditions .

  • Reaction Time : 6–12 hours .

Purification and Characterization

Purification typically involves recrystallization from ethanol-water mixtures or column chromatography. Analytical validation employs:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (212.26 g/mol) and purity.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 6.25 (d, J = 15.6 Hz, 1H, CH=COO) and δ 3.45–2.80 (m, 8H, piperazine) .

Comparative Data :

ParameterLaboratory-Scale Industrial-Scale
Yield85–90%92–95%
Purity (HPLC)>95%>98%
Reaction Time18–24 hours6–8 hours

Optimization Strategies

Solvent Effects :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification .

  • Ethanol-water mixtures balance reactivity and ease of isolation .

Temperature Modulation :

  • Lower temperatures (60–70°C) favor stereoselectivity, while higher temperatures (80–90°C) accelerate hydrolysis .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Methyl vs. Ethyl/Phenyl : The methyl group in the target compound optimizes a balance between solubility and steric effects. Ethyl and phenyl substituents increase hydrophobicity, reducing aqueous solubility but enhancing lipophilicity for membrane permeability .
  • Fmoc Protection : The Fmoc group in the acetic acid derivative (CAS: 180576-05-0) introduces orthogonal protection for amine groups, making it valuable in solid-phase peptide synthesis .

Backbone Modifications: Oxo Group Introduction: The addition of a 4-oxo group in analogs (e.g., C₁₀H₁₆N₂O₃) introduces a ketone functionality, altering electronic properties and hydrogen-bonding interactions compared to the parent compound .

Physicochemical Properties :

  • Polar Surface Area (PSA) : The target compound has a PSA of ~60.8 Ų (calculated), while the oxo-containing analogs exhibit higher PSA due to additional hydrogen-bond acceptors .
  • LogP Values : The phenyl-substituted derivative (C₁₄H₁₆N₂O₃) has a higher calculated LogP (-2.6 for oxo analogs vs. ~-1.5 for the target compound), indicating greater lipophilicity .

Biological Activity

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, a compound featuring a butenoic acid backbone with a piperazine substituent, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O2C_{11}H_{16}N_2O_2, with a molecular weight of approximately 212.26 g/mol. The compound is characterized by the following structural features:

  • Butenoic Acid Backbone : Provides a site for various chemical reactions.
  • Piperazine Ring : Imparts unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The piperazine moiety can modulate the activity of neurotransmitters and receptors, while the butenoic acid segment facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins.

Key Mechanisms:

  • Receptor Modulation : Acts as an agonist or antagonist at various receptors.
  • Enzyme Interaction : Influences the activity of enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting critical metabolic processes.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties, particularly through the inhibition of tumor cell proliferation. In vitro studies indicate its potential effectiveness against specific cancer cell lines .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Study 2 Investigated anticancer properties, revealing IC50 values indicating effective inhibition of proliferation in lung cancer cell lines.
Study 3 Explored enzyme inhibition, particularly targeting human carbonic anhydrase isoenzymes I and II, showing potent inhibitory effects at nanomolar concentrations .

Applications in Medicine and Industry

The compound is being researched for its potential applications in various fields:

Pharmaceutical Development

Ongoing studies aim to develop new therapeutic agents based on the structure of this compound, focusing on its pharmacological activities .

Agrochemical Use

Due to its biological activity, this compound is also being evaluated for use in agrochemicals, particularly as a potential pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, and how are intermediates purified?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-methylpiperazine with α,β-unsaturated carboxylic acid derivatives under basic conditions can yield the target compound. Key intermediates are purified using column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Purity validation requires HPLC with UV detection at 254 nm .

Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated system confirmed?

  • Answer : The (E)-configuration is verified using 1H^1H-NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) and NOESY experiments to confirm spatial arrangement. For definitive proof, single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • Spectroscopy : NMR (1H^1H, 13C^{13}C, DEPT), IR (to confirm carboxylic acid and piperazine moieties).
  • Mass Spectrometry : HRMS (ESI or MALDI-TOF) for molecular ion validation.
  • Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or molecular conformation?

  • Answer : SCXRD data collected at high resolution (e.g., < 1.0 Å) and refined with SHELXL can resolve structural ambiguities. For example, torsion angles between the piperazine ring and the α,β-unsaturated system (e.g., C1-C2-C3-N1) should be cross-validated using WinGX/ORTEP . Discrepancies may arise from lattice packing effects, which can be analyzed via Mercury (CCDC) software.

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Answer :

  • Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target binding.

  • Structural Analogs : Compare activity with derivatives like (Z)-4-(p-Tolyl)but-2-enoic acid (Table 1) to identify stereochemical or electronic dependencies .

  • Purity Verification : Re-test compounds after repurification (e.g., via preparative HPLC) to exclude impurity-driven artifacts .

    Table 1 : Structural analogs and key differences

    CompoundStructural FeatureBiological Activity Impact
    This compoundα,β-unsaturated carboxylic acidBase activity (IC50_{50} = 1.2 µM)
    (Z)-4-(p-Tolyl)but-2-enoic acidZ-configuration, aryl groupReduced potency (IC50_{50} = 8.7 µM)
    4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acidKeto group substitutionLoss of target selectivity

Q. How does piperazine ring protonation state affect solubility and bioactivity?

  • Answer : The piperazine nitrogen pKa (~8.5) dictates protonation under physiological pH (7.4), influencing solubility and membrane permeability. Salt forms (e.g., hydrochloride) enhance aqueous solubility (e.g., 25 mg/mL vs. 3 mg/mL for free base) but may reduce blood-brain barrier penetration. Bioactivity assays should control pH and use buffers like PBS or HEPES .

Q. What computational methods predict interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like kinase enzymes. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the α,β-unsaturated system. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Methodological Notes

  • Crystallography : For novel polymorphs, deposit CIF files in the Cambridge Structural Database (CSD) and cross-reference with existing entries (e.g., CSD code: ABCDEF) .
  • Data Reproducibility : Publish full synthetic protocols (reagent equivalents, reaction times) and raw spectral data in supplementary materials.

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